n-(5-Aminopentyl)acetamide
Overview
Description
N-acetylcadaverine is an N-substituted cadaverine that is cadaverine in which one of the amino groups has been converted to the corresponding acetamide. It has a role as a human metabolite. It is a secondary carboxamide, a primary amino compound, a member of acetamides and a N-substituted cadaverine. It is functionally related to a cadaverine. It is a conjugate base of a N-acetylcadaverine(1+).
n-(5-Aminopentyl)acetamide is a natural product found in Drosophila melanogaster and Saccharomyces cerevisiae with data available.
Mechanism of Action
Target of Action
N-(5-Aminopentyl)acetamide, also known as Monoacetylcadaverine, is the acetylated form of the polyamine cadaverine . It is an endogenous metabolite
Mode of Action
It is known that it is the acetylated form of the polyamine cadaverine . Polyamines are small organic polycations composed of a hydrocarbon backbone with multiple amino groups, which exist ubiquitously in all living organisms .
Biochemical Pathways
Polyamines, such as cadaverine, are implicated in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis, and are essential for proper growth and proliferation of organisms . Cadaverine is produced through the action of basic amino acid decarboxylases .
Result of Action
It is known that cadaverine, the non-acetylated form of this compound, is toxic in large doses .
Biochemical Analysis
Biochemical Properties
N-(5-Aminopentyl)acetamide plays a role in various biochemical reactions. It is involved in the biosynthesis of polyamines, a critical step of which includes the amino acid-decarboxylating reaction to produce primary diamines, such as cadaverine from lysine . The synthesized polyamines, including this compound, are implicated in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis, and are essential for proper growth and proliferation of organisms .
Cellular Effects
The effects of this compound on cells and cellular processes are largely due to its role in polyamine biosynthesis. Polyamines are crucial for cell growth and proliferation, and they interact with various biomolecules within the cell
Molecular Mechanism
The molecular mechanism of action of this compound is related to its role as a polyamine. Polyamines, including this compound, interact with various biomolecules within the cell, influencing processes such as DNA replication and protein synthesis
Metabolic Pathways
This compound is involved in the metabolic pathway of polyamine biosynthesis . The critical step of this pathway generally includes the amino acid-decarboxylating reaction to produce primary diamines, such as cadaverine from lysine .
Biological Activity
N-(5-Aminopentyl)acetamide, also known as N-acetylcadaverine, is an acetylated derivative of cadaverine, a polyamine produced from the decarboxylation of lysine. This compound plays a significant role in various biological processes and exhibits notable biological activity.
- Molecular Formula: C7H16N2O
- Molar Mass: 144.21 g/mol
- CAS Number: 32343-73-0
- Appearance: Colorless to light yellow transparent liquid
- Density: 0.938 g/cm³
- Boiling Point: 110°C at 0.02 mmHg
- pKa: 16.48 (predicted)
- Storage Conditions: -20°C for powder, -80°C for solutions in solvent
Biological Activity
This compound is primarily recognized for its role as a metabolite involved in polyamine metabolism. Polyamines are essential for cellular functions such as DNA replication, protein synthesis, and cell proliferation. The biological activities associated with this compound include:
- Cell Proliferation: Polyamines like cadaverine are crucial for cell growth and division. This compound's acetylated form may influence the regulation of these processes through modulation of polyamine levels in cells.
- Neurodegenerative Conditions: Research indicates that altered levels of polyamines, including this compound, are associated with neurodegenerative diseases such as Alzheimer's disease. The neurotoxic amyloid β-peptide has been shown to up-regulate polyamine metabolism, suggesting a link between polyamines and neurodegeneration .
- Cancer Biomarker: this compound is being studied as a potential biomarker for cancer and other pathophysiological conditions due to its involvement in metabolic pathways that are often disrupted in malignancies .
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular processes:
- Polyamine Biosynthesis: The compound is synthesized from lysine through decarboxylation, leading to the production of cadaverine. This process is critical for maintaining cellular polyamine levels necessary for growth and function .
- Impact on Cell Lines: Studies involving various cell lines have shown that the introduction of this compound can enhance cell viability and proliferation, supporting its role in cellular metabolism .
Case Studies
Several case studies have highlighted the significance of this compound in clinical settings:
- A study indicated elevated levels of this compound in patients with certain cancers, suggesting its potential use as a diagnostic marker .
- Research on neurodegenerative diseases has revealed correlations between polyamine levels and disease progression, with specific focus on how compounds like this compound may play a role in neuronal health .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Cell Proliferation | Essential for DNA replication and protein synthesis |
Neurodegenerative Disease Link | Altered levels associated with Alzheimer's disease |
Cancer Biomarker Potential | Elevated levels found in cancer patients |
Properties
IUPAC Name |
N-(5-aminopentyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOIHHAKNOFHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186068 | |
Record name | Monoacetylcadaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylcadaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32343-73-0 | |
Record name | Acetylcadaverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32343-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monoacetylcadaverine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032343730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoacetylcadaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-Aminopentyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Acetylcadaverine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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